molecular formula C23H27ClN4O2 B11377607 2-(2-chlorophenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

2-(2-chlorophenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

Cat. No.: B11377607
M. Wt: 426.9 g/mol
InChI Key: TXESBJMMVXSFQE-UHFFFAOYSA-N
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Description

    2-(2-chlorophenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide: , has the chemical formula and a molecular weight of .

  • It belongs to the class of benzoxazole derivatives and exhibits lipid-lowering properties.
  • Lifibrate’s cholesterol-lowering effect is significant, possibly due to its ability to enhance cholesterol oxidation and bile acid excretion.
  • Additionally, it effectively reduces β-lipoprotein levels .
  • Preparation Methods

    • The synthetic route for Lifibrate involves the reaction of 1-methylpiperidin-4-yl with 2,2-bis(4-chlorophenoxy)acetic acid .
    • Industrial production methods typically employ efficient and scalable processes to yield high purity Lifibrate.
  • Chemical Reactions Analysis

    • Lifibrate may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include oxidizing agents (e.g., chromium trioxide ), reducing agents (e.g., sodium borohydride ), and acid chlorides (e.g., thionyl chloride ).
    • Major products formed depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    • Lifibrate finds applications in several fields:

        Medicine: It is used to treat (high blood lipid levels) and is effective even when other drugs fail.

        Hypertension: Some hypertensive patients experience blood pressure reduction while taking Lifibrate.

        Research: Lifibrate is studied for its effects on lipid metabolism, cholesterol regulation, and bile acid homeostasis.

  • Mechanism of Action

    • Lifibrate’s mechanism involves enhancing cholesterol oxidation and promoting bile acid excretion.
    • It may interact with molecular targets related to lipid metabolism pathways.
  • Comparison with Similar Compounds

    • Lifibrate’s uniqueness lies in its specific structure and mode of action.
    • Similar compounds include gemfibrozil , fenofibrate , and clofibrate .

    Remember, Lifibrate’s impact extends beyond lipid management, making it a valuable compound in both research and clinical settings

    Properties

    Molecular Formula

    C23H27ClN4O2

    Molecular Weight

    426.9 g/mol

    IUPAC Name

    2-(2-chlorophenoxy)-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]acetamide

    InChI

    InChI=1S/C23H27ClN4O2/c1-16-9-11-28(12-10-16)14-22-26-19-13-17(7-8-20(19)27(22)2)25-23(29)15-30-21-6-4-3-5-18(21)24/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,29)

    InChI Key

    TXESBJMMVXSFQE-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl

    Origin of Product

    United States

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